molecular formula C9H7F2NO2 B6182426 2,2-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one CAS No. 2613388-22-8

2,2-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one

Cat. No. B6182426
CAS RN: 2613388-22-8
M. Wt: 199.2
InChI Key:
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Description

Benzoxazepines are a class of compounds that contain a benzene ring fused to an oxazepine ring . They have been synthesized and characterized using various techniques such as IR, NMR, GC–MS, and microanalysis . Various benzoxazepine derivatives have shown significant importance in the field of medicinal chemistry due to their wide variety of biological activities .


Synthesis Analysis

Benzoxazepine derivatives have been synthesized by a variety of methods . Some methods include microwave heating to synthesize pyrimido-oxazepine analogs, cyclization of substituted isoindole derivatives to access isoindolo benzoxazinones and benzoxazepines, and esterification of biologically active salicylanilides with some N-protected amino acids to access some benzoxazepines .


Molecular Structure Analysis

The molecular structure of benzoxazepines is based on structures generated from information available in databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .


Chemical Reactions Analysis

The chemical reactions of benzoxazepines can vary depending on the specific compound and the conditions under which the reactions are carried out. Some benzoxazepines have been found to undergo reactions with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains or formation of metal complexes .

Mechanism of Action

The mechanism of action of benzoxazepines can vary greatly depending on the specific compound and its biological target. Some benzoxazepines have been found to display potent cytotoxicity in both benign and metastatic breast cancer cells .

Future Directions

The future directions in the study of benzoxazepines could involve the development of new synthetic methods, the exploration of their biological activities, and the design of new benzoxazepine-based drugs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one", "2,2-difluoroacetic acid", "thionyl chloride", "triethylamine", "sodium hydroxide", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one is reacted with 2,2-difluoroacetic acid in the presence of thionyl chloride and triethylamine to form 2,2-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one intermediate.", "The intermediate is then treated with sodium hydroxide to form the corresponding sodium salt.", "The sodium salt is then reacted with acetic anhydride to form the acetylated intermediate.", "The acetylated intermediate is then hydrolyzed with hydrochloric acid to form the final product, 2,2-difluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one.", "The product is then purified by washing with sodium bicarbonate and sodium chloride, followed by water." ] }

CAS RN

2613388-22-8

Molecular Formula

C9H7F2NO2

Molecular Weight

199.2

Purity

95

Origin of Product

United States

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